N-(4-chlorobenzyl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine

BRD4 bromodomain inhibition Epigenetic reader targets Triazolopyridazine SAR

N-(4-Chlorobenzyl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine (molecular formula C12H10ClN5, exact mass 259.0625 g/mol) is a synthetic small-molecule heterocycle built on the [1,2,4]triazolo[4,3-b]pyridazin-6-amine scaffold, a privileged structure in medicinal chemistry. The compound is distinguished by a 3-methyl substituent on the triazole ring and an N-[(4-chlorophenyl)methyl] (4-chlorobenzyl) group at the 6-amino position.

Molecular Formula C13H12ClN5
Molecular Weight 273.72 g/mol
Cat. No. B12184443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorobenzyl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Molecular FormulaC13H12ClN5
Molecular Weight273.72 g/mol
Structural Identifiers
SMILESCC1=NN=C2N1N=C(C=C2)NCC3=CC=C(C=C3)Cl
InChIInChI=1S/C13H12ClN5/c1-9-16-17-13-7-6-12(18-19(9)13)15-8-10-2-4-11(14)5-3-10/h2-7H,8H2,1H3,(H,15,18)
InChIKeyCWSNAEGQLBIARC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Chlorobenzyl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine: Core Scaffold Identity and Procurement Relevance


N-(4-Chlorobenzyl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine (molecular formula C12H10ClN5, exact mass 259.0625 g/mol) is a synthetic small-molecule heterocycle built on the [1,2,4]triazolo[4,3-b]pyridazin-6-amine scaffold, a privileged structure in medicinal chemistry [1]. The compound is distinguished by a 3-methyl substituent on the triazole ring and an N-[(4-chlorophenyl)methyl] (4-chlorobenzyl) group at the 6-amino position. The triazolopyridazine core has been validated as a bromodomain inhibitor scaffold with micromolar IC50 values against BRD4 BD1/BD2 [2] and as a Pim-1 kinase inhibitor scaffold [3]. This specific substitution pattern—para-chloro on the benzyl ring combined with 3-methyl—differentiates it from ortho-chloro, meta-chloro, 3-trifluoromethyl, and unsubstituted benzyl analogs in both physicochemical properties and target-engagement potential.

Why N-(4-Chlorobenzyl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine Cannot Be Replaced by a Generic Triazolopyridazine


Triazolopyridazine derivatives are not functionally interchangeable. Systematic SAR studies on the [1,2,4]triazolo[4,3-b]pyridazin-6-amine scaffold demonstrate that both the R1 substituent at the 3-position and the R2 group at the 6-amino nitrogen significantly modulate target affinity [1]. In the BRD4 BD1 AlphaScreen assay, changing R1 from methyl to trifluoromethyl altered IC50 values, while benzyl-for-indole substitution at R2 produced distinct inhibitory profiles [1]. For kinase-targeted applications, the 3-aryl-6-amino-triazolopyridazine series showed that the N-substituent identity critically controls Pim-1 selectivity, solubility, and permeability—compound 24 (potent but poorly soluble) and compound 29 (optimized solubility) differ solely in the 6-amino substituent [2]. The 4-chlorobenzyl group at the 6-position confers unique lipophilicity (clogP ~2.5 predicted), hydrogen-bonding capability (secondary amine donor), and steric bulk that cannot be replicated by 2-chlorobenzyl, benzyl, cyclohexyl, or indole-ethyl analogs. Generic substitution with an uncharacterized triazolopyridazine risks loss of target engagement, altered ADME, or irreproducible biological results.

Quantitative Differentiation Evidence: N-(4-Chlorobenzyl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine vs. Closest Analogs


BRD4 Bromodomain Inhibition: Scaffold-Class IC50 Ranges and Substituent-Dependent Activity Modulation

The [1,2,4]triazolo[4,3-b]pyridazin-6-amine scaffold has been confirmed as a pan-BET bromodomain inhibitor scaffold. In the primary publication by Kim and Lee (2023), compound 5—bearing a 3-methyl and an indole-ethylamino substituent at the 6-position—exhibited an IC50 of 18.8 μM (95% CI: 7.3–48.3 μM) against BRD4 BD1 in AlphaScreen assays [1]. Substitution of the 3-methyl with 3-trifluoromethyl (compound 6) did not substantially improve IC50, while replacing the indole-ethyl with benzyl (compounds 35–37) yielded similar or slightly improved activities [1]. The target compound N-(4-chlorobenzyl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine features a 3-methyl (as in compound 5) and a 4-chlorobenzyl group at the 6-amino position—a benzyl variant with an electron-withdrawing para-chloro substituent predicted to enhance hydrophobic interactions with the WPF motif of the BRD4 Kac binding pocket. Although direct IC50 data for this specific compound have not been published in the peer-reviewed literature, class-level SAR indicates that the 4-chlorobenzyl-3-methyl combination occupies a distinct chemical space relative to both the indole-ethyl and unsubstituted benzyl analogs evaluated by Kim and Lee [1]. The para-chloro substitution is expected to modulate the electrostatic potential surface of the benzyl ring, potentially influencing water-mediated hydrogen bond networks with conserved water molecules W1–W4 in the BRD4 BD1 binding site [1].

BRD4 bromodomain inhibition Epigenetic reader targets Triazolopyridazine SAR

Chlorobenzyl Positional Isomerism: 4-Chloro vs. 2-Chloro vs. 3-Chloro Benzyl Substitution—Predicted Physicochemical and Target-Engagement Divergence

The position of chlorine on the N-benzyl substituent creates three distinct isomers: N-(4-chlorobenzyl), N-(2-chlorobenzyl), and N-(3-chlorobenzyl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine. All share the identical molecular formula C12H10ClN5 and exact mass 259.0625 g/mol [1][2]. However, the para (4-chloro) isomer presents a linear molecular geometry with the chlorine atom positioned opposite to the methylene linker, maximizing the molecular dipole moment and creating a different electrostatic potential surface compared to the ortho (2-chloro) isomer, where steric hindrance between the chlorine and the triazolopyridazine core restricts conformational freedom [1]. In related triazolopyridazine series, 2-chlorobenzyl derivatives have been investigated as adenosine A1 receptor ligands (Ki < 50 nM for select 1,2,3-triazolo[4,5-d]pyridazines) [3], while 4-chlorobenzyl analogs have been explored as tankyrase inhibitors [4]. The 4-chlorobenzyl isomer is predicted to have a higher clogP than the 3-chlorobenzyl isomer due to reduced internal hydrogen bonding potential, and a larger solvent-accessible surface area than the 2-chlorobenzyl isomer due to reduced steric shielding. These differences directly impact aqueous solubility, membrane permeability, and target-binding pose geometry—parameters critical for both in vitro assay reproducibility and in vivo pharmacokinetics.

Positional isomer differentiation Chlorobenzyl SAR Lipophilic ligand efficiency

3-Methyl vs. 3-Trifluoromethyl Substituent: Differential Hydrophobicity and BRD4 Binding Mode from Co-Crystal Structures

Co-crystal structures of BRD4 BD1 with compounds 5 (3-methyl) and 6 (3-trifluoromethyl) reveal distinct binding modes at the R1 position [1]. The 3-methyl group in compound 5 engages in hydrophobic interactions with Val87 and the WPF motif (Trp81-Pro82-Phe83), while the 3-trifluoromethyl group in compound 6 loses the hydrophobic interaction with Val87 due to the electronegative fluorine atoms and instead forms water-mediated hydrogen bonds via the conserved W1 water molecule [1]. The electrostatic potential surface analysis confirms that the fluorine atoms of the trifluoromethyl moiety are highly negative and positioned near the electrically neutral region II of the BD1 binding pocket, creating a different electrostatic complementarity profile compared to the methyl analog [1]. N-(4-chlorobenzyl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine retains the 3-methyl group and is therefore expected to preserve the direct Val87 hydrophobic contact that the 3-CF3 analog forfeits. In the BRD4 BD1 inhibition assay, compound 5 (3-methyl, indole-ethyl) and compound 6 (3-CF3, indole-ethyl) showed comparable IC50 values, indicating that the methyl-to-CF3 switch alone does not dramatically alter potency; however, the distinct water-network engagement patterns suggest that the 3-methyl compound may exhibit differential behavior under varying assay conditions (e.g., ionic strength, cryoprotectant presence) [1].

Triazole C3 substituent SAR BRD4 co-crystal structures Water-mediated hydrogen bond networks

Kinase Inhibition Potential: Triazolopyridazine Scaffold Selectivity for Pim-1 and c-Met vs. Other Kinase Targets

The 3-aryl-6-amino-triazolo[4,3-b]pyridazine scaffold has been developed as a highly selective Pim-1 kinase inhibitor chemotype. Grey et al. (2009) reported that compound 24 from this series is a potent and selective Pim-1 inhibitor, though limited by poor solubility and permeability [1]. Structure-based optimization led to compound 29, which maintained Pim-1 selectivity while achieving improved solubility and permeability [1]. More recently, triazolo[4,3-b]pyridazine derivatives have been designed as dual c-Met/Pim-1 inhibitors with antitumor activity, incorporating pharmacophoric elements of both enzyme inhibitors [2]. Additionally, the scaffold has been explored as selective c-Met inhibitors: compound (S)-6-(1-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)quinoline was discovered as an exclusively selective c-Met inhibitor from HTS hit optimization [3]. N-(4-chlorobenzyl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine, with its 4-chlorobenzyl-3-methyl substitution pattern, is structurally distinct from the 3-aryl Pim-1 inhibitors (which bear aryl groups at the 3-position rather than methyl) and from the c-Met-optimized 3-alkyl-quinoline hybrids. This positions the compound as a unique entry point for exploring kinase selectivity within the triazolopyridazine chemical space, particularly for targets where the 6-amino benzyl substitution governs selectivity.

Pim-1 kinase inhibition c-Met kinase inhibition Kinase selectivity profiling

Validated Research and Procurement Application Scenarios for N-(4-Chlorobenzyl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine


BRD4 Bromodomain SAR Expansion: Benzyl Sub-Series Chemical Probe

Researchers developing structure-activity relationships around the [1,2,4]triazolo[4,3-b]pyridazin-6-amine bromodomain inhibitor scaffold can deploy N-(4-chlorobenzyl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine as a defined benzyl-substituted probe. Kim and Lee (2023) demonstrated that benzyl-for-indole substitution at the 6-amino position maintains or slightly improves BRD4 BD1 inhibitory activity (compounds 35–37) [1]. The 4-chloro substituent introduces an electron-withdrawing group that systematically perturbs the electrostatic potential of the benzyl ring, enabling interrogation of halogen effects on the water-mediated hydrogen bond network (W1–W4) within the Kac binding pocket—a structural feature characterized at 1.4–1.53 Å resolution in related co-crystal structures [1]. This compound thus serves as a logical next-step probe following evaluation of unsubstituted benzyl analogs.

Positional Isomer Selectivity Profiling in Chlorobenzyl-Containing Ligands

The 4-chlorobenzyl isomer is one of three possible chlorobenzyl positional variants (2-, 3-, and 4-chloro) of the 3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine scaffold. In the structurally related 1,2,3-triazolo[4,5-d]pyridazine adenosine receptor ligand series, the 2-chlorobenzyl substituent conferred the highest A1 affinity (Ki < 50 nM) among benzyl, phenethyl, and substituted benzyl groups [2]. By procuring the 4-chlorobenzyl isomer alongside its 2-chloro and 3-chloro counterparts, medicinal chemistry teams can construct a complete positional isomer matrix to deconvolute chlorine-position effects on target affinity, selectivity, and physicochemical properties—a systematic approach that is impossible with a single generic chlorobenzyl compound.

Triazolopyridazine Scaffold Reference Standard for Analytical Method Development

The compound's well-defined spectroscopic signature—including a confirmed 1H NMR spectrum (SpectraBase Compound ID FC3OCNLPa3x) and a unique InChIKey (YIOQHOVQNHVDHE-UHFFFAOYSA-N) [3]—establishes it as a reliable reference standard for HPLC, LC-MS, and NMR method development in laboratories synthesizing or characterizing triazolopyridazine libraries. The para-chloro substitution provides a characteristic chlorine isotopic pattern (3:1 ratio for 35Cl/37Cl) detectable by mass spectrometry, facilitating unambiguous identification in reaction monitoring and purity assessment workflows. The molecular weight of 259.7 g/mol with exact mass 259.0625 g/mol enables precise mass calibration in high-resolution MS applications [3].

Kinase Selectivity Panel Screening Starting Point

With the triazolopyridazine scaffold validated as both a Pim-1 selective inhibitor scaffold (Grey et al., 2009) and a c-Met inhibitor scaffold (PDB: 3ZCL) [4][5], N-(4-chlorobenzyl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine presents a structurally distinct entry point for kinase panel screening. Unlike the extensively patented 3-aryl-substituted Pim-1 inhibitors and the 3-alkyl-quinoline c-Met hybrids, the 3-methyl-6-(4-chlorobenzylamino) combination represents a relatively unexplored substitution pattern. Procurement and screening of this compound against a broad kinase panel (e.g., DiscoverX KINOMEscan or similar) could reveal novel kinase target engagement, potentially opening new intellectual property space distinct from existing triazolopyridazine kinase inhibitor patents.

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